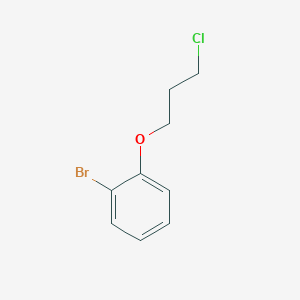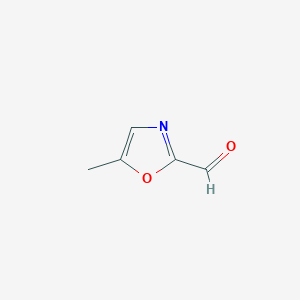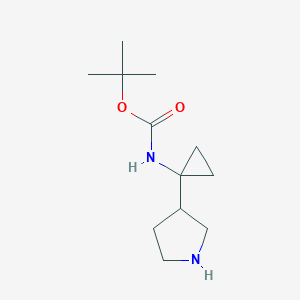
Barium pentafluorobenzenesulfonate
Overview
Description
Barium pentafluorobenzenesulfonate is an inorganic salt composed of a barium cation (Ba²⁺) and a pentafluorobenzenesulfonate anion (C6F5SO3⁻). This compound is known for its unique properties, including high solubility in water and reactivity, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium pentafluorobenzenesulfonate can be synthesized by reacting barium hydroxide (Ba(OH)₂) with pentafluorobenzenesulfonic acid (C6F5SO3H). The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2\text{C}_6\text{F}_5\text{SO}_3\text{H} \rightarrow \text{Ba(C}_6\text{F}_5\text{SO}_3)_2 + 2\text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the complete formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Barium pentafluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.
Neutralization Reactions: It can neutralize acids, making it useful in applications requiring pH control.
Common Reagents and Conditions:
Nucleophiles: Such as methoxy groups, which can react with the phenyl groups in the compound.
Acids and Bases: For neutralization reactions, common acids and bases are used.
Major Products Formed:
Methoxy Derivatives: Formed from nucleophilic substitution reactions.
Neutralized Salts: Formed from neutralization reactions.
Scientific Research Applications
Barium pentafluorobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: Its reactivity makes it useful in biochemical assays and studies involving enzyme activity.
Industry: Used in the production of water-based paints and as a component in lithography plates for patterning
Mechanism of Action
The mechanism of action of barium pentafluorobenzenesulfonate involves its ability to interact with various molecular targets through its highly electronegative fluorine atoms. These interactions can influence the solubility, reactivity, and overall behavior of the compound in different environments. The barium cation can also play a role in stabilizing the compound and facilitating its incorporation into various chemical processes.
Comparison with Similar Compounds
Barium benzenesulfonate: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and solubility properties.
Sodium pentafluorobenzenesulfonate: Contains a sodium cation instead of barium, leading to differences in ionic interactions and applications
Uniqueness: Barium pentafluorobenzenesulfonate is unique due to the presence of multiple fluorine atoms, which significantly enhance its electronegativity and reactivity. This makes it particularly useful in applications requiring strong nucleophilic substitution reactions and effective neutralization of acids.
Properties
IUPAC Name |
barium(2+);2,3,4,5,6-pentafluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6HF5O3S.Ba/c2*7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h2*(H,12,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLYNRVBNWQNNM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BaF10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71735-31-4 | |
| Record name | Barium pentafluorobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)







